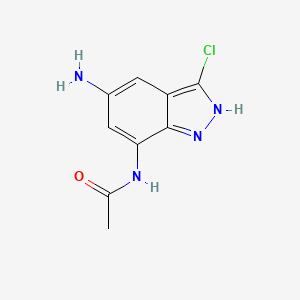
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N-N bond formation
Industrial Production Methods
Industrial production of indazole derivatives often involves optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly used due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Amino-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-bromo-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-fluoro-1H-indazol-7-yl)acetamide
Uniqueness
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is unique due to the presence of both amino and chloro substituents on the indazole core. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .
Propiedades
Número CAS |
953411-47-7 |
|---|---|
Fórmula molecular |
C9H9ClN4O |
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
N-(5-amino-3-chloro-2H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O/c1-4(15)12-7-3-5(11)2-6-8(7)13-14-9(6)10/h2-3H,11H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
YITPOYDOZZLJKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


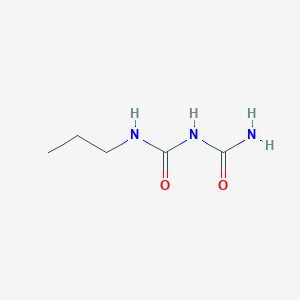
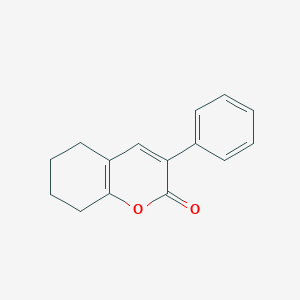
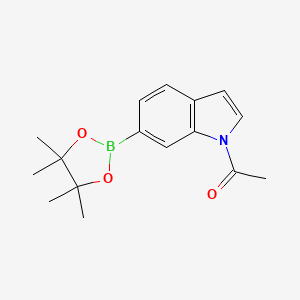
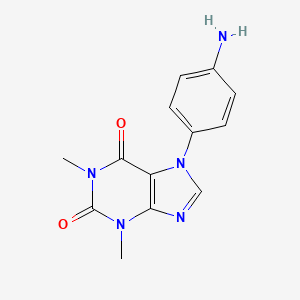
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
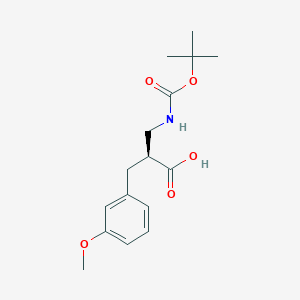
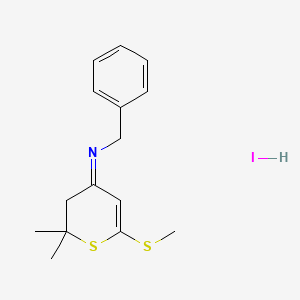
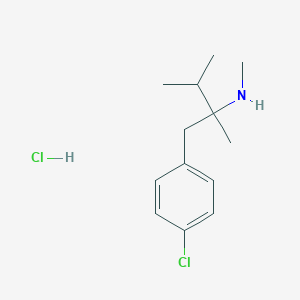
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
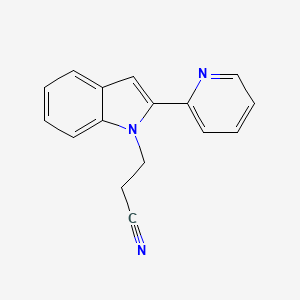
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
